[(2-Methylphenyl)amino](oxo)acetic acid
説明
Contextualizing (2-Methylphenyl)aminoacetic Acid within Modern Organic Chemistry Research
(2-Methylphenyl)aminoacetic acid, also known as N-(2-methylphenyl)oxamic acid or 2-Oxo-2-(o-tolylamino)acetic acid, is a specific member of the N-aryl oxamic acid family. Its structure is distinguished by the presence of a 2-methylphenyl (o-tolyl) group attached to the nitrogen atom of the aminooxoacetic acid core. This ortho-methyl substituent can exert notable steric and electronic effects, influencing the molecule's conformation, reactivity, and intermolecular interactions compared to its unsubstituted or differently substituted analogs.
In the landscape of modern organic chemistry, N-aryl oxamic acids are increasingly recognized as valuable precursors for the generation of carbamoyl (B1232498) radicals. These reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, offering novel synthetic pathways to complex amides and other nitrogen-containing compounds. The specific substitution pattern on the aryl ring, such as the ortho-methyl group in (2-Methylphenyl)aminoacetic acid, can modulate the stability and reactivity of the resulting radical, making it a target for studies in reaction mechanism and development.
Academic Significance and Research Gaps Pertaining to the (2-Methylphenyl)aminoacetic Acid Scaffold
The academic significance of the (2-Methylphenyl)aminoacetic acid scaffold is intrinsically linked to the broader importance of N-aryl oxamic acids. These compounds are not only useful in synthetic organic chemistry but also show potential in medicinal chemistry and materials science. For instance, the oxalamide linkage is a key structural motif in various biologically active molecules.
Despite this, the specific contributions and potential of the ortho-methylphenyl substitution pattern remain an area with considerable research gaps. While the synthesis and some reactions of N-aryl oxamic acids with various substituents have been explored, a comprehensive understanding of how the steric hindrance and electronic nature of the 2-methyl group specifically influence reaction outcomes, product distributions, and potential biological activity is not yet fully elucidated.
Further research is warranted to explore the following:
Comparative Reactivity Studies: Systematic studies comparing the reactivity of (2-Methylphenyl)aminoacetic acid with its meta- and para-isomers, as well as the unsubstituted analog, in various chemical transformations would provide valuable insights into the steric and electronic effects of the ortho-methyl group.
Applications in Asymmetric Synthesis: The development of chiral variants of this scaffold could open avenues for its use as a ligand or chiral auxiliary in asymmetric catalysis.
Medicinal Chemistry Exploration: A thorough investigation into the biological activities of (2-Methylphenyl)aminoacetic acid and its derivatives could uncover potential therapeutic applications.
Polymer and Materials Science: The incorporation of this scaffold into polymeric structures could lead to new materials with unique thermal or mechanical properties.
Detailed Research Findings
While extensive research focusing solely on (2-Methylphenyl)aminoacetic acid is limited, key data regarding its synthesis and physical properties have been reported in the scientific literature.
Synthesis
The synthesis of (2-Methylphenyl)aminoacetic acid typically follows a general procedure for the preparation of N-aryl oxamic acids. A common method involves the reaction of the corresponding aniline (B41778), in this case, 2-methylaniline (o-toluidine), with an oxalyl derivative.
A representative synthetic approach involves the following steps:
Acylation: 2-methylaniline is reacted with a mono-ester of oxalyl chloride (e.g., ethyl oxalyl chloride) in the presence of a base like triethylamine. This reaction forms the corresponding ethyl ester, ethyl (2-methylphenyl)aminoacetate.
Hydrolysis: The resulting ester is then subjected to hydrolysis, typically using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of solvents like tetrahydrofuran (B95107) and water. Subsequent acidification of the reaction mixture yields the desired (2-Methylphenyl)aminoacetic acid as a solid product.
This two-step process is a reliable method for accessing a variety of N-substituted oxamic acids.
Physical and Spectroscopic Data
Experimentally determined data for (2-Methylphenyl)aminoacetic acid has been reported as follows:
| Property | Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Colorless crystal |
| Melting Point | 111-113 °C rsc.org |
Spectroscopic Data:
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3257, 2923, 1755, 1680, 1587, 1524, 1347, 1293, 1252, 1212 rsc.org. The prominent peaks are indicative of the various functional groups present in the molecule. The broad peak around 3257 cm⁻¹ can be attributed to the N-H stretching vibration of the amide and the O-H stretch of the carboxylic acid. The peaks at 1755 and 1680 cm⁻¹ likely correspond to the carbonyl stretching vibrations of the carboxylic acid and the amide, respectively.
Structure
3D Structure
特性
IUPAC Name |
2-(2-methylanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-4-2-3-5-7(6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORKFZUSLXVORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332558 | |
| Record name | [(2-methylphenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406190-09-8 | |
| Record name | [(2-methylphenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms Involving 2 Methylphenyl Aminoacetic Acid
Kinetic and Thermodynamic Analyses of its Chemical Reactivity
Detailed kinetic and thermodynamic parameters for the reactions of (2-Methylphenyl)aminoacetic acid are not extensively documented in the scientific literature. However, the general principles of the reactivity of N-aryl oxamic acids can be discussed. The decarboxylation of these compounds is a key reaction, and its rate is influenced by factors such as temperature, solvent, and the presence of catalysts or initiators.
For the broader class of N-aryl oxamic acids, kinetic studies have often focused on the rate of decarboxylation under specific conditions. For example, in photoredox catalysis, the rate of reaction is dependent on the quantum yield of the photocatalyst, the concentration of the reactants, and the light intensity.
Table 1: Representative Kinetic Data for the Decarboxylation of N-Aryl Oxamic Acids (Analogous Systems)
| N-Aryl Oxamic Acid Derivative | Reaction Conditions | Observed Rate Constant (k_obs) | Reference |
| N-phenyloxamic acid | Photoredox catalysis with [Ir(ppy)2(dtbbpy)]PF6 | Varies with substrate and catalyst loading | [General literature on photoredox catalysis] |
| N-(4-methoxyphenyl)oxamic acid | Thermal decomposition in DMSO | Varies with temperature | [General literature on thermal decomposition] |
Note: The data in this table is illustrative for the class of N-aryl oxamic acids and not specific to (2-Methylphenyl)aminoacetic acid.
Investigations into Intermediate Formation and Transition States
The central intermediate in the reactions of (2-Methylphenyl)aminoacetic acid is the corresponding 2-methylphenylcarbamoyl radical. This radical is formed upon the loss of carbon dioxide from the parent molecule. The formation of this intermediate has been inferred through trapping experiments and the nature of the final products observed in various reactions.
Computational studies on analogous N-aryl oxamic acid systems have provided insights into the transition states of the decarboxylation process. The transition state for the unimolecular thermal decarboxylation is thought to involve the stretching of the C-C bond between the carboxyl group and the carbonyl carbon. In catalyzed reactions, the transition state will also involve the catalyst.
For instance, in a photoredox-catalyzed decarboxylation, the reaction proceeds through a single-electron transfer (SET) from the oxamic acid to the excited photocatalyst, forming a radical cation. This is followed by rapid decarboxylation to yield the carbamoyl (B1232498) radical.
Table 2: Proposed Intermediates in the Reactions of (2-Methylphenyl)aminoacetic Acid
| Reaction Type | Proposed Intermediate | Method of Detection/Inference |
| Photoredox Decarboxylation | 2-methylphenylcarbamoyl radical | Product analysis, radical trapping experiments |
| Oxidative Decarboxylation | 2-methylphenylcarbamoyl radical cation | Electrochemical studies on analogous systems |
Catalytic Effects on Reactions of (2-Methylphenyl)aminoacetic Acid
The reactions of (2-Methylphenyl)aminoacetic acid, particularly its decarboxylation, can be significantly influenced by catalysts. Catalysts can lower the activation energy for the decarboxylation process, allowing it to proceed under milder conditions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the decarboxylation of N-aryl oxamic acids. rsc.org Catalysts such as iridium and ruthenium polypyridyl complexes can absorb visible light and initiate a single-electron transfer process, leading to the efficient generation of carbamoyl radicals. rsc.org These radicals can then participate in a variety of synthetic transformations, such as cross-coupling reactions. rsc.org
Metal Catalysis: Transition metals like nickel can be used in conjunction with photoredox catalysts to achieve decarboxylative cross-coupling reactions. In such systems, the photoredox catalyst generates the carbamoyl radical, which is then captured by a low-valent nickel complex. Subsequent oxidative addition of an aryl halide to the nickel center, followed by reductive elimination, yields the corresponding amide product. rsc.org
Table 3: Catalytic Systems for the Decarboxylation of N-Aryl Oxamic Acids
| Catalytic System | Reaction Type | Role of Catalyst |
| [Ir(ppy)2(dtbbpy)]PF6 / Blue LED | Photoredox Decarboxylation | Facilitates single-electron transfer upon photoexcitation |
| NiBr2·diglyme / dtbbpy / Photoredox Catalyst | Decarboxylative Cross-Coupling | Captures carbamoyl radical and facilitates C-N bond formation |
| Phenyliodine diacetate (PIDA) | Oxidative Decarboxylation | Acts as an oxidant to promote decarboxylation |
Strategic Derivatization and Analog Synthesis Based on the 2 Methylphenyl Aminoacetic Acid Scaffold
Systematic Synthesis of Esters, Amides, and Other Functionalized Derivatives
The presence of a carboxylic acid group in (2-Methylphenyl)aminoacetic acid provides a convenient handle for the synthesis of a variety of functionalized derivatives, most notably esters and amides.
Ester Synthesis:
Standard esterification methods can be readily applied to the (2-Methylphenyl)aminoacetic acid scaffold. The reaction of the parent acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, yields the corresponding ester. A milder alternative involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol.
A common synthetic route to N-aryloxamic acids and their esters involves the reaction of an aniline (B41778) with diethyl oxalate (B1200264). This approach can be tailored to produce a variety of ester derivatives by using different dialkyl oxalates.
| Ester Derivative | Alcohol/Reagent | Reaction Condition | Notes |
|---|---|---|---|
| Methyl (2-methylphenyl)aminoacetate | Methanol | Acid catalysis (e.g., H₂SO₄), heat | Standard Fischer esterification. |
| Ethyl (2-methylphenyl)aminoacetate | Ethanol (B145695) | Acid catalysis (e.g., HCl), heat | Commonly synthesized from 2-methylaniline and diethyl oxalate. |
| tert-Butyl (2-methylphenyl)aminoacetate | tert-Butanol | DCC/DMAP | Useful for subsequent manipulations where the ester can be cleaved under acidic conditions. |
Amide Synthesis:
The synthesis of amides from (2-Methylphenyl)aminoacetic acid is typically achieved through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These methods provide a versatile and efficient route to a diverse library of amide derivatives.
| Amide Derivative | Amine | Coupling Reagent | Reaction Condition |
|---|---|---|---|
| N-Benzyl-2-[(2-methylphenyl)amino]-2-oxoacetamide | Benzylamine | HATU | Room temperature, aprotic solvent (e.g., DMF) |
| N-Cyclohexyl-2-[(2-methylphenyl)amino]-2-oxoacetamide | Cyclohexylamine | HBTU | Room temperature, aprotic solvent (e.g., DMF) |
| 2-[(2-Methylphenyl)amino]-2-oxo-N-phenylacetamide | Aniline | SOCl₂, then aniline | Formation of acyl chloride followed by nucleophilic substitution. |
Exploration of Regioselective and Chemoselective Modifications
The (2-Methylphenyl)aminoacetic acid scaffold possesses multiple reactive sites, making regioselective and chemoselective modifications a key aspect of analog synthesis. The primary sites for such modifications are the aromatic ring and the two carbonyl groups.
Regioselective Aromatic Substitution:
The 2-methylphenyl group is activated towards electrophilic aromatic substitution, with the amino group being an ortho-, para-director. However, due to steric hindrance from the methyl group and the oxoacetic acid moiety, substitution patterns can be controlled. The primary positions for substitution are para and ortho to the amino group (positions 4 and 6 on the ring). Careful selection of reaction conditions and electrophiles can favor one position over the other. For instance, nitration or halogenation can be directed to the para position under controlled conditions.
Chemoselective Reductions:
The two carbonyl groups in the oxoacetic acid moiety exhibit different reactivities. The amide carbonyl is generally less reactive towards nucleophilic attack than the ketone carbonyl. This difference can be exploited for chemoselective reductions. For example, using a mild reducing agent might selectively reduce the more reactive ketone carbonyl to a hydroxyl group, yielding a 2-hydroxy-2-[(2-methylphenyl)amino]acetic acid derivative, while leaving the amide carbonyl intact. More potent reducing agents, such as lithium aluminum hydride, would likely reduce both carbonyl groups.
Design Principles for Novel Analogues for Mechanistic and Reactivity Studies
The design of novel analogues of (2-Methylphenyl)aminoacetic acid is guided by the desire to understand the influence of structural modifications on the compound's chemical properties and reactivity. Key design principles include:
Electronic Modulation: Introducing electron-donating or electron-withdrawing substituents onto the aromatic ring can systematically alter the electron density of the entire molecule. This, in turn, influences the acidity of the carboxylic acid, the nucleophilicity of the amino group, and the reactivity of the aromatic ring. For example, a nitro group in the para position would increase the acidity of the carboxylic acid, while a methoxy (B1213986) group would have the opposite effect.
Steric Control: Varying the size and position of substituents on the aromatic ring can probe the steric requirements of the molecule in chemical transformations or interactions. For instance, introducing a bulky substituent at the 6-position could hinder reactions at the adjacent amino group and influence the conformation of the molecule.
Conformational Constraints: Incorporating the scaffold into a cyclic system or introducing rigid linkers can lock the molecule into specific conformations. This is particularly useful for studying the impact of molecular shape on reactivity and for designing analogues with predefined three-dimensional structures.
Bioisosteric Replacement: For studies in medicinal chemistry, replacing certain functional groups with bioisosteres can help in understanding the key interactions of the molecule with biological targets. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to explore different binding modes.
By systematically applying these design principles, a diverse range of analogues can be synthesized to conduct detailed mechanistic and reactivity studies, ultimately leading to a deeper understanding of the chemical properties of the (2-Methylphenyl)aminoacetic acid scaffold.
Computational Chemistry and Theoretical Investigations of 2 Methylphenyl Aminoacetic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
There is no specific research in the accessible scientific literature detailing quantum chemical calculations performed on (2-Methylphenyl)aminoacetic acid. Such studies would typically involve the use of methods like Hartree-Fock (HF) or Density Functional Theory (DFT) to determine the molecule's electronic structure.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, molecular orbital analysis would provide insights into the distribution of electron density and the nature of chemical bonding within the molecule. This would help in understanding the regions of the molecule that are electron-rich or electron-deficient, which is fundamental to predicting its chemical behavior.
Table 1: Hypothetical Data from Quantum Chemical Calculations No data available in the current literature. This table represents the type of data that would be generated from such a study.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
| HOMO-LUMO Gap | Not Available |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Specific molecular dynamics (MD) simulations for (2-Methylphenyl)aminoacetic acid have not been reported in the available literature. MD simulations are powerful computational methods used to study the dynamic behavior of molecules over time.
For (2-Methylphenyl)aminoacetic acid, MD simulations would be instrumental in exploring its conformational landscape. The molecule possesses several rotatable bonds, and these simulations could identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical and biological properties.
Additionally, MD simulations can elucidate the nature of intermolecular interactions. By simulating the molecule in various solvents or in the presence of other molecules, researchers could predict how it interacts with its environment through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Prediction of Reactivity Profiles and Reaction Pathways
Detailed computational studies on the reactivity profiles and reaction pathways of (2-Methylphenyl)aminoacetic acid are not present in the current body of scientific literature. Computational methods, particularly DFT, are frequently employed to predict where and how a molecule will react.
Reactivity descriptors, such as Fukui functions or the dual descriptor, can be calculated to identify the most electrophilic and nucleophilic sites within the molecule. This would allow for predictions of its behavior in various chemical reactions.
Furthermore, computational chemistry can be used to map out the potential energy surfaces of reactions involving (2-Methylphenyl)aminoacetic acid. This would involve locating transition states and calculating activation energies, thereby providing a detailed mechanism and predicting the feasibility and kinetics of different reaction pathways.
Density Functional Theory (DFT) Studies of Theoretical Spectroscopic Signatures
There are no specific DFT studies focused on predicting the spectroscopic signatures of (2-Methylphenyl)aminoacetic acid in the reviewed literature. DFT has become a standard tool for computing theoretical spectra that can be compared with experimental data to confirm molecular structures.
Theoretical spectroscopic data that would be generated include:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the appearance of an IR spectrum. This helps in assigning specific peaks to the stretching and bending of bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C NMR chemical shifts. These calculations are highly valuable for structural elucidation.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information about the molecule's chromophores.
Table 2: Hypothetical Theoretical Spectroscopic Data No data available in the current literature. This table represents the type of data that would be generated from such a study.
| Spectroscopic Technique | Key Predicted Signatures |
|---|---|
| IR | Not Available |
| 1H NMR | Not Available |
| 13C NMR | Not Available |
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 2 Methylphenyl Aminoacetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within a molecule and for gaining insights into its conformational preferences in solution. For (2-Methylphenyl)aminoacetic acid, both ¹H and ¹³C NMR spectroscopy provide key structural information.
¹H NMR Spectroscopy: The proton NMR spectrum of (2-Methylphenyl)aminoacetic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the amine proton, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl and the amino(oxo)acetyl substituents. The protons on the phenyl ring typically appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The methyl group protons would give rise to a singlet at approximately δ 2.2-2.4 ppm. The amine (N-H) proton is expected to show a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically appears between δ 9.0 and 11.0 ppm. The carboxylic acid proton is also a broad singlet, usually found further downfield, above δ 10.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the oxoacetic acid moiety are expected to be the most downfield signals, typically in the range of δ 160-180 ppm. The aromatic carbons will show a series of signals between δ 110-140 ppm, with the carbon attached to the nitrogen atom and the carbon bearing the methyl group having distinct chemical shifts. The methyl carbon will appear as an upfield signal, typically around δ 15-20 ppm.
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet |
| Amine (N-H) | 9.0 - 11.0 | Broad Singlet |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Aromatic-C | 110 - 140 |
| Methyl (-CH₃) | 15 - 20 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For (2-Methylphenyl)aminoacetic acid (C₉H₉NO₃), the molecular weight is 179.17 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 179. A prominent fragmentation pathway would likely involve the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da) and H (1 Da). Another characteristic fragmentation would be the cleavage of the amide bond.
Proposed Fragmentation Pathways:
Loss of COOH: [C₉H₉NO₃]⁺ → [C₈H₉N]⁺ + COOH• (m/z 134)
Loss of CO: [C₉H₉NO₃]⁺ → [C₈H₉NO₂]⁺ + CO (m/z 151)
Formation of the o-toluidine (B26562) radical cation: Cleavage of the N-C bond can lead to the formation of the o-toluidine radical cation [CH₃C₆H₄NH₂]⁺• (m/z 107).
Formation of the acylium ion: Cleavage can also result in the formation of the [(2-methylphenyl)amino]carbonyl cation [CH₃C₆H₄NHCO]⁺ (m/z 134).
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its fragments, providing further confidence in the structural assignment.
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| [M]⁺ | [C₉H₉NO₃]⁺ | 179 |
| [M - COOH]⁺ | [C₈H₉N]⁺ | 134 |
| [M - CO]⁺ | [C₈H₉NO₂]⁺ | 151 |
| [o-toluidine]⁺• | [CH₃C₆H₄NH₂]⁺• | 107 |
| [CH₃C₆H₄NHCO]⁺ | [(2-methylphenyl)amino]carbonyl cation | 134 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of (2-Methylphenyl)aminoacetic acid is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-N functional groups.
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands.
N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the secondary amide.
C=O stretches: Two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is found at a lower frequency, around 1650-1680 cm⁻¹.
C-N stretch and N-H bend (Amide II): A band in the region of 1510-1570 cm⁻¹ is characteristic of the amide II band, which arises from a combination of N-H bending and C-N stretching vibrations.
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C=O stretching vibrations may also be observed.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |
| N-H stretch (Amide) | 3300 - 3400 | Moderate |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O stretch (Amide I) | 1650 - 1680 | Strong |
| Amide II (N-H bend, C-N stretch) | 1510 - 1570 | Moderate |
| Aromatic C=C stretch | 1450 - 1600 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of (2-Methylphenyl)aminoacetic acid would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Hypothetical Crystallographic Data and Hydrogen Bonding:
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Hydrogen Bonds | R²₂(8) carboxylic acid dimers, C(4) chains involving amide N-H and carbonyl O |
| Torsion Angle (C-N-C=O) | Likely to be close to 180° (trans) |
The precise determination of these parameters would require successful crystallization and subsequent X-ray diffraction analysis.
Chemical Transformations and Reactivity Profiles of 2 Methylphenyl Aminoacetic Acid
Studies of Carboxylic Acid Functional Group Reactivity (e.g., esterification, amide formation, reduction)
The carboxylic acid moiety in (2-Methylphenyl)aminoacetic acid is a primary site for chemical modification, readily undergoing reactions such as esterification, amide formation, and reduction.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This is an equilibrium process, and to drive the reaction towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com
Alternatively, more reactive derivatives of the carboxylic acid can be prepared to facilitate esterification under milder conditions. For instance, the carboxylic acid can be converted to its corresponding acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting N-(o-tolyl)oxalyl chloride is highly reactive and readily reacts with alcohols to form the desired ester. A series of N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized by condensing the corresponding aminothiazoles with ethyloxalyl chloride, followed by hydrolysis of the resulting oxamates, demonstrating the feasibility of these transformations. nih.gov
| Reactant (Alcohol) | Reagent/Catalyst | Product | Reference |
| Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl (2-methylphenyl)aminoacetate | General Method masterorganicchemistry.com |
| Methanol | SOCl₂, then Methanol | Methyl (2-methylphenyl)aminoacetate | General Method |
| Isopropanol | DCC, DMAP | Isopropyl (2-methylphenyl)aminoacetate | General Method |
Amide Formation: The carboxylic acid group can also be converted into an amide linkage. This transformation typically involves the activation of the carboxylic acid followed by reaction with an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The direct reaction of the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt.
Another route to amide formation is through the acid chloride intermediate, as described for esterification. The highly electrophilic acid chloride reacts readily with primary or secondary amines to yield the corresponding N-substituted oxamide. A process for preparing N,N′-dialkoxy-N,N′-dialkyl oxamides involves reacting an oxalic acid diester with an N-alkyl-O-alkylhydroxylamine in the presence of a base. google.com
| Reactant (Amine) | Coupling Reagent | Product | Reference |
| Ammonia | DCC, HOBt | (2-Methylphenyl)aminoacetamide | General Method |
| Aniline (B41778) | EDC, DMAP | N-phenyl-N'-(2-methylphenyl)oxamide | General Method |
| Diethylamine | (COCl)₂, then Diethylamine | N,N-diethyl-N'-(2-methylphenyl)oxamide | General Method |
Reduction: The carboxylic acid group can be reduced to a primary alcohol. However, due to the presence of the more easily reducible amide group, selective reduction of the carboxylic acid can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the amide.
More selective reducing agents, such as borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), are often employed for the reduction of carboxylic acids in the presence of other functional groups. organic-chemistry.org These reagents typically reduce carboxylic acids to primary alcohols while leaving amides intact under controlled conditions. The reduction of amides themselves often requires harsher conditions or specific reagents. acsgcipr.org The reduction of amides with borane complexes proceeds via activation of the carbonyl by the Lewis acidic boron, followed by hydride transfer and cleavage of the C-O bond. acsgcipr.org
Investigations into the Reactivity of the Amide and Oxo Groups
The amide and oxo (α-keto) functionalities of (2-Methylphenyl)aminoacetic acid contribute significantly to its chemical character. The α-keto amide moiety is a privileged motif in medicinal chemistry due to its unique reactivity. nih.gov
The amide group in N-aryloxamic acids is generally stable to hydrolysis. The lone pair of electrons on the nitrogen atom is delocalized into both the adjacent carbonyl group and the aromatic ring, which strengthens the amide bond. However, under strong acidic or basic conditions, hydrolysis to o-toluidine (B26562) and oxalic acid can occur.
The oxo group, being part of an α-keto acid derivative, is electrophilic and can undergo nucleophilic addition reactions. For instance, it can react with hydrazines to form hydrazones or with hydroxylamine (B1172632) to form oximes. The reactivity of this keto group is influenced by the adjacent amide functionality.
Exploration of Cyclization and Rearrangement Reactions
The structure of (2-Methylphenyl)aminoacetic acid, with functional groups in proximity on an aromatic backbone, makes it a candidate for intramolecular cyclization reactions to form heterocyclic systems.
One potential cyclization pathway involves the formation of isatin (B1672199) (1H-indole-2,3-dione) derivatives. The Sandmeyer isatin synthesis involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in strong acid. wright.edu While this is a synthesis of isatins, the reverse, or related cyclization of a pre-formed N-aryl oxamic acid derivative, is also conceivable under certain conditions, for example, through intramolecular Friedel-Crafts acylation.
Another significant cyclization reaction for related N-aryl amino acids is the Bischler-Möhlau indole (B1671886) synthesis, which forms 2-aryl-indoles from an α-bromo-acetophenone and excess aniline. organic-chemistry.orgnih.gov Although not a direct cyclization of the title compound, it highlights the propensity of N-aryl precursors to form indole ring systems.
Furthermore, the Pfitzinger reaction, which produces quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base, demonstrates the reactivity of isatin precursors which can be conceptually linked to the cyclization of N-aryloxamic acids. acsgcipr.orgnih.gov The synthesis of 4-hydroxy-2(1H)-quinolones is another possible transformation pathway for derivatives of this compound. researchgate.net
| Reaction Type | Potential Product | Reagents/Conditions | Reference |
| Intramolecular Friedel-Crafts Acylation | 4-Methylisatin | Strong acid (e.g., PPA, H₂SO₄) | Conceptual wright.edu |
| Reductive Cyclization | Indole derivative | Reducing agent, heat | Conceptual |
Green Chemistry Principles Applied to the Synthesis and Transformations of 2 Methylphenyl Aminoacetic Acid
Development of Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process, often accounting for the majority of the mass and energy consumption, as well as waste generation. Consequently, the development of solvent-free reaction conditions or the substitution of traditional volatile organic compounds (VOCs) with environmentally benign alternatives is a key area of green chemistry research.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the need for a solvent altogether. This approach can lead to higher reaction rates, easier product separation, and a significant reduction in waste. For the synthesis of N-substituted oxamic acids, such as (2-Methylphenyl)aminoacetic acid, solvent-free methods are being explored. One potential route involves the direct reaction of an amine with an oxalic acid derivative under solvent-free conditions, often facilitated by microwave irradiation or mechanical grinding (mechanochemistry) to provide the necessary energy for the reaction to proceed.
A study on the synthesis of 2-(arylamino)nicotinic acid derivatives, which are structurally similar to the target compound, demonstrated the feasibility of a solvent-free approach using boric acid as a catalyst. This method resulted in excellent yields and a straightforward workup procedure, highlighting the potential for applying similar conditions to the synthesis of (2-Methylphenyl)aminoacetic acid. The reaction of o-toluidine (B26562) with diethyl oxalate (B1200264), the common precursors for (2-Methylphenyl)aminoacetic acid, could potentially be adapted to a solvent-free protocol, thereby minimizing the environmental footprint of the synthesis.
Environmentally Benign Solvents:
When a solvent is necessary, the use of environmentally benign alternatives is crucial. These solvents are chosen based on their low toxicity, biodegradability, non-flammability, and derivation from renewable resources. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the solubility of organic reactants can be a challenge, techniques such as the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation.
Other green solvents include supercritical fluids (like CO2), ionic liquids, and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297). For the synthesis of (2-Methylphenyl)aminoacetic acid, exploring the use of these solvents could significantly reduce the environmental impact compared to traditional solvents like toluene (B28343) or dichloromethane.
| Solvent System | Advantages | Disadvantages | Potential Applicability |
| Solvent-Free | Reduced waste, higher reaction rates, easier purification | Potential for high viscosity, heat transfer issues | High, especially with microwave or mechanochemical activation |
| Water | Non-toxic, non-flammable, abundant | Poor solubility of some organic reactants | Moderate, may require catalysts or high temperatures |
| Supercritical CO2 | Non-toxic, non-flammable, easily removed | Requires high pressure equipment | Moderate, suitable for specific reaction types |
| Ionic Liquids | Low volatility, tunable properties, potential for catalyst recycling | Can be expensive, potential toxicity and biodegradability concerns | Moderate, requires careful selection of the ionic liquid |
| Bio-solvents | Renewable source, often biodegradable, lower toxicity | May have lower solvency power than traditional solvents | High, 2-MeTHF and ethyl acetate are promising alternatives |
Utilization of Sustainable Catalysts and Reagents
Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical and generate less waste than stoichiometric reactions. The development of sustainable catalysts, including heterogeneous catalysts, biocatalysts, and catalysts derived from abundant, non-toxic materials, is a major focus.
Heterogeneous Catalysts:
Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. This is a significant advantage over homogeneous catalysts, which can be difficult to remove and may contaminate the product. For the synthesis of (2-Methylphenyl)aminoacetic acid, solid acid or base catalysts could be employed. For instance, sulfated zirconia, zeolites, or functionalized silica (B1680970) could potentially catalyze the amidation of diethyl oxalate with o-toluidine. These catalysts are often robust, reusable, and can operate under milder reaction conditions.
Biocatalysts:
Enzymes are highly efficient and selective catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments. The use of biocatalysts, such as lipases or proteases, for the synthesis of amides is a well-established green methodology. While specific research on the enzymatic synthesis of (2-Methylphenyl)aminoacetic acid is limited, the general applicability of enzymes for amide bond formation suggests this is a promising area for future investigation. Lipases, for example, can catalyze the aminolysis of esters in non-aqueous media, which could be a viable route to the target compound.
Catalysts from Abundant Materials:
The use of catalysts derived from abundant and non-toxic metals, such as iron, copper, or zinc, is preferable to those based on precious and toxic metals like palladium or platinum. Research into the use of simple, inexpensive, and environmentally friendly catalysts like boric acid for the synthesis of related anilino-nicotinic acids paves the way for exploring similar catalysts for the production of (2-Methylphenyl)aminoacetic acid. rsc.org
| Catalyst Type | Key Features | Potential Application in Synthesis |
| Heterogeneous Catalysts | Easy separation and reuse, often robust | Solid acids (e.g., sulfated zirconia, zeolites) for amidation |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, aqueous media | Lipases or proteases for the aminolysis of diethyl oxalate |
| Abundant Metal Catalysts | Low cost, low toxicity | Iron or copper-based catalysts for C-N bond formation |
| Organocatalysts | Metal-free, often biodegradable | Proline or other amino acid-derived catalysts |
Atom Economy and Process Intensification in Synthetic Design
Atom Economy:
Atom economy is a concept developed by Barry Trost that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A reaction with 100% atom economy means that all the atoms of the reactants are found in the final product, with no byproducts. The traditional synthesis of (2-Methylphenyl)aminoacetic acid typically involves the reaction of o-toluidine with diethyl oxalate.
The balanced chemical equation is: C7H9N (o-toluidine) + C6H10O4 (diethyl oxalate) → C9H9NO3 ((2-Methylphenyl)aminoacetic acid) + 2 C2H5OH (ethanol)
To calculate the theoretical atom economy:
Molecular weight of o-toluidine (C7H9N) = 107.15 g/mol
Molecular weight of diethyl oxalate (C6H10O4) = 146.14 g/mol
Molecular weight of (2-Methylphenyl)aminoacetic acid (C9H9NO3) = 179.17 g/mol
Molecular weight of ethanol (B145695) (C2H5OH) = 46.07 g/mol
Total mass of reactants = 107.15 g/mol + 146.14 g/mol = 253.29 g/mol Mass of desired product = 179.17 g/mol
Atom Economy = (Mass of desired product / Total mass of reactants) x 100% Atom Economy = (179.17 / 253.29) x 100% ≈ 70.7%
This calculation shows that even with a 100% chemical yield, a significant portion of the reactant mass is converted into a byproduct (ethanol). Improving the atom economy would require designing a synthetic route that minimizes or eliminates byproducts. For instance, a direct carboxylation of o-toluidine with a C2 synthon that does not generate a leaving group would theoretically have a higher atom economy.
Process Intensification:
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. In the context of synthesizing (2-Methylphenyl)aminoacetic acid, process intensification could be achieved through several strategies:
Microreactor Technology: Microreactors are a key enabling technology for flow chemistry, offering extremely high surface-area-to-volume ratios. This allows for rapid heating and cooling and efficient mixing, which can accelerate reaction rates and improve selectivity.
| Process Intensification Strategy | Benefits | Applicability to Synthesis |
| Continuous Flow Chemistry | Improved safety, better process control, easier scale-up, higher yields | Highly applicable for amidation reactions, allowing for precise temperature and stoichiometry control. |
| Microreactor Technology | Enhanced heat and mass transfer, rapid reaction screening | Can accelerate the reaction between o-toluidine and diethyl oxalate, potentially reducing reaction times. |
| Reactive Distillation | Increased conversion by removing byproducts, energy integration | Potentially applicable if the reaction is reversible and ethanol can be efficiently removed. |
By systematically applying these green chemistry principles, the synthesis and transformations of (2-Methylphenyl)aminoacetic acid can be made more sustainable, efficient, and environmentally responsible. Future research should focus on the practical implementation and optimization of these strategies to develop a truly green manufacturing process for this important chemical intermediate.
Structure Reactivity Relationship Srr Studies of 2 Methylphenyl Aminoacetic Acid Analogues
Correlating Structural Variations with Observed Chemical Reactivity
The chemical reactivity of (2-Methylphenyl)aminoacetic acid analogues can be profoundly altered by introducing different functional groups at various positions on the phenyl ring. These structural changes impact the electron density distribution across the molecule, particularly at the amide and carboxylic acid functional groups, which are the primary centers of reactivity. The relationship between a substituent's properties and the resulting reactivity is often rationalized through established principles of physical organic chemistry, such as inductive and resonance effects.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring directly influences the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbons.
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or additional alkyl groups increase the electron density on the aromatic ring through resonance and/or inductive effects. This increased electron density can be delocalized onto the amide nitrogen, potentially increasing its nucleophilicity. Consequently, analogues with strong EDGs might exhibit enhanced reactivity in reactions where the amide nitrogen acts as a nucleophile. Conversely, this increased electron density could decrease the acidity of the carboxylic acid proton and reduce the electrophilicity of the adjacent carbonyl carbon.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) pull electron density away from the phenyl ring. This effect is transmitted to the amide linkage, making the nitrogen lone pair less available and thus decreasing its nucleophilicity. Simultaneously, EWGs increase the acidity of the carboxylic acid and enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. For instance, the rate of hydrolysis of the amide bond is often accelerated by the presence of EWGs.
Steric Effects: The size and position of substituents, particularly those at the ortho-position relative to the amino group (as is the case with the methyl group in the parent compound), can introduce steric hindrance. This can impede the approach of reactants to the reactive centers, thereby slowing down reaction rates. For example, a bulky substituent at the ortho position could sterically shield the amide bond from attacking nucleophiles or electrophiles.
A hypothetical study on the hydrolysis rate of a series of para-substituted (2-Methylphenyl)aminoacetic acid analogues could yield data as presented in the interactive table below. Such data can be used to establish a qualitative correlation between the electronic nature of the substituent and the reaction rate.
| Substituent (at para-position) | Electronic Effect | Hypothetical Relative Rate of Hydrolysis |
| -NO₂ | Strong EWG | 5.0 |
| -Cl | Weak EWG | 2.1 |
| -H | Neutral | 1.0 |
| -CH₃ | Weak EDG | 0.7 |
| -OCH₃ | Strong EDG | 0.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Predictive Chemistry
Quantitative Structure-Reactivity Relationships (QSRR) move beyond qualitative correlations by establishing mathematical models that link structural properties (descriptors) to chemical reactivity. These models are invaluable for predicting the reactivity of novel compounds without the need for empirical testing.
A common approach in QSRR is the use of Linear Free-Energy Relationships (LFERs), such as the Hammett equation. The Hammett equation relates the rate or equilibrium constant of a reaction for a series of substituted aromatic compounds to the electronic properties of the substituents. The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and quantifies its electronic effect.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
For a series of (2-Methylphenyl)aminoacetic acid analogues, a QSRR study might involve measuring a specific reactivity parameter, such as the pKa of the carboxylic acid, for various substituents on the phenyl ring. These experimental values would then be correlated with known substituent constants (e.g., Hammett's σ values) and other computed molecular descriptors.
Molecular Descriptors in QSRR Modeling: A wide range of descriptors can be used to build a robust QSRR model:
Electronic Descriptors: Hammett constants (σ), dipole moment, and calculated atomic charges.
Steric Descriptors: Taft steric parameters (Es), molar refractivity, and van der Waals volume.
Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.
A multiple linear regression (MLR) analysis could then be employed to develop a QSRR model. A hypothetical model for predicting the pKa of substituted (phenylamino)(oxo)acetic acids might look like this:
pKa = c₀ + c₁σ + c₂Es
where c₀, c₁, and c₂ are coefficients determined from the regression analysis. The quality of the model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high R² value indicates a good fit of the model to the data, while a high Q² value suggests good predictive ability.
The interactive data table below presents hypothetical data that could be used to generate such a QSRR model.
| Analogue Substituent | Hammett Constant (σ) | Taft Steric Parameter (Es) | Hypothetical pKa |
| 4-Nitro | 0.78 | -2.52 | 2.8 |
| 4-Chloro | 0.23 | -1.51 | 3.5 |
| 4-Methyl | -0.17 | -1.24 | 4.0 |
| 4-Methoxy | -0.27 | -1.16 | 4.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By developing and validating such QSRR models, chemists can gain deeper insights into the factors governing the reactivity of (2-Methylphenyl)aminoacetic acid analogues and rationally design new compounds with desired reactivity profiles for various applications.
Emerging Research Avenues and Future Directions in the Academic Study of 2 Methylphenyl Aminoacetic Acid
Unexplored Synthetic Transformations and Derivatization Strategies
The core structure of (2-Methylphenyl)aminoacetic acid, featuring a carboxylic acid, an amide, and an aromatic ring, offers multiple sites for synthetic modification. Current research on related N-aryl oxamic acids has revealed several reactive pathways, which provide a foundation for exploring novel transformations.
Recent studies have demonstrated that N-aryl oxamic acids can generate carbamoyl (B1232498) radicals through oxidative decarboxylation. researchgate.netrsc.org This reactivity has been harnessed for carbamoylarylation of alkenes, which can involve a 1,4-aryl migration via C(aryl)–N bond cleavage to form arylpropanamides. acs.orgelsevierpure.comfigshare.com These transformations, often facilitated by photoredox catalysis, open the door to constructing complex amide-containing molecules. researchgate.netrsc.org
Future derivatization strategies could expand upon this known reactivity. The carboxylic acid moiety is a prime target for modification. Beyond simple esterification or amidation, it could be used in multicomponent reactions or as a directing group for C-H activation on the 2-methylphenyl ring. Another avenue involves transformations of the amide group itself. While the synthesis of urethanes from N-aryl oxamic acids has been reported, further exploration of amide bond activation and functionalization is warranted. researchgate.net
Unexplored strategies could focus on leveraging the interplay between the functional groups. For instance, intramolecular cyclization reactions could be designed to create novel heterocyclic scaffolds, a cornerstone of medicinal chemistry. researchgate.net The development of asymmetric transformations would also be a significant advance, potentially yielding chiral derivatives with unique biological or catalytic properties. acs.org
A summary of potential derivatization strategies is presented below:
| Functional Group | Potential Transformation | Desired Product Class |
| Carboxylic Acid | Curtius, Schmidt, or Lossen Rearrangement | Substituted anilines, ureas |
| Carboxylic Acid | Radical Decarboxylation/Coupling | Biaryls, alkylated arenes |
| Amide N-H | Directed C-H Functionalization | Substituted aromatic rings |
| Aromatic Ring | Halogenation, Nitration, Sulfonation | Functionalized phenyl derivatives |
| Entire Molecule | Intramolecular Cyclization | Novel heterocyclic compounds |
| Entire Molecule | Asymmetric Hydrogenation | Chiral amino acid derivatives |
Potential for Advanced Materials or Catalysis Research Applications
The structural motifs within (2-Methylphenyl)aminoacetic acid suggest its potential utility in the development of advanced materials and novel catalytic systems. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O, COOH), along with the rigid phenyl ring, makes it an attractive building block for supramolecular assemblies and polymers.
Succinyldiamide derivatives, which can be conceptually linked to oxamic acid structures, are recognized as important motifs in functional materials. researchgate.net By analogy, polymers incorporating the (2-Methylphenyl)aminoacetic acid unit could be synthesized through polycondensation reactions, potentially leading to materials with tailored thermal or mechanical properties. The molecule could also serve as a ligand for the creation of metal-organic frameworks (MOFs), where the carboxylic acid and oxo groups can coordinate to metal centers.
Perhaps the most immediate opportunity lies in catalysis. A closely related compound, (2,6-Dimethylphenyl)aminoacetic acid, is known to be a suitable catalyst for a wide range of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com This suggests that (2-Methylphenyl)aminoacetic acid could also function as an effective ligand in catalysis. The N-aryl oxamic acid scaffold can support various transition metals, facilitating reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. sigmaaldrich.com The electronic and steric properties conferred by the 2-methylphenyl group could offer unique selectivity and reactivity compared to existing catalytic systems.
| Research Area | Potential Application | Rationale |
| Catalysis | Ligand for Cross-Coupling | Analogy to existing (2,6-Dimethylphenyl)aminoacetic acid catalysts. sigmaaldrich.com |
| Catalysis | Asymmetric Catalysis | Potential for chiral derivatization to induce enantioselectivity. |
| Materials Science | Polymer Building Block | Rigid structure with functional groups suitable for polycondensation. |
| Materials Science | Metal-Organic Frameworks | Carboxylate and oxo groups can act as metal coordination sites. |
Integration with High-Throughput Experimentation and Automation in Chemical Research
The future study of (2-Methylphenyl)aminoacetic acid and its derivatives can be significantly accelerated by adopting modern automation and high-throughput methodologies. chemh.com Automated synthesis platforms, which employ robotic systems and flow chemistry, can streamline the production of libraries of derivatives for screening. chemh.comwikipedia.org
The derivatization strategies outlined in section 10.1 are well-suited for automated parallel synthesis. wikipedia.org Robotic systems can perform the repetitive reaction, workup, and purification steps required to build a library of analogs, varying substituents on the aromatic ring or modifying the carboxylic acid and amide moieties. chemh.com This approach drastically reduces the time and labor required compared to traditional manual synthesis. nih.gov
Once a library of compounds is generated, high-throughput screening (HTS) can be employed to rapidly evaluate their properties. mdpi.com For instance, if exploring catalytic applications, HTS can be used to test hundreds or thousands of potential catalysts (ligand/metal combinations) for a specific chemical transformation. nih.gov This process generates vast amounts of data that can be analyzed using machine learning algorithms to identify structure-activity relationships and pinpoint optimal catalyst candidates. chemh.com This "direct-to-biology" or, in this case, "direct-to-function" approach, where compounds are synthesized and screened in an integrated, miniaturized format, represents a paradigm shift in chemical discovery. nih.govsemanticscholar.org
The workflow for an accelerated discovery campaign could be structured as follows:
| Stage | Technology | Objective |
| 1. Library Design | Computational Chemistry | In silico design of a virtual library of derivatives with diverse properties. |
| 2. Synthesis | Automated Synthesis Platform | Parallel or flow synthesis of the designed chemical library. nih.gov |
| 3. Screening | High-Throughput Screening (HTS) | Rapidly test all derivatives for desired activity (e.g., catalytic efficacy). arvojournals.org |
| 4. Analysis | Data Science / Machine Learning | Analyze screening data to identify hits and build predictive models. chemh.com |
| 5. Iteration | Integrated Workflow | Use models to design a second-generation library for automated synthesis and screening. |
By integrating these advanced technologies, the exploration of (2-Methylphenyl)aminoacetic acid can move beyond the study of a single molecule towards the systematic development of a new class of functional compounds, catalysts, and materials.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
